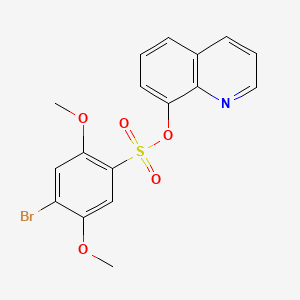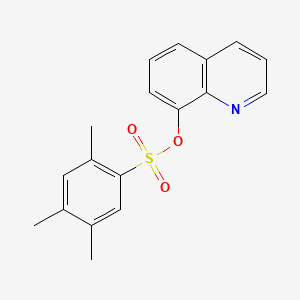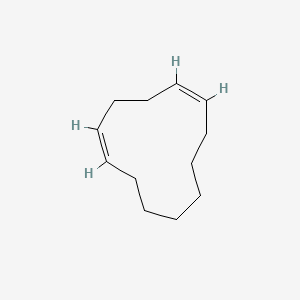![molecular formula C17H23NO4S B1181012 N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B1181012.png)
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the sulfonamide group, and the addition of the hydroxymethyl and propoxy groups. Common reagents used in these reactions include sulfonyl chlorides, alcohols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The propoxy group can be replaced with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various alkoxy derivatives.
Aplicaciones Científicas De Investigación
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the naphthalene ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(hydroxymethyl)propyl)-4-methoxybenzenesulfonamide
- N-(1-(hydroxymethyl)propyl)-2-naphthalenesulfonamide
- N-(1-(hydroxymethyl)propyl)-4-methylbenzenesulfonamide
Uniqueness
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide is unique due to the presence of the propoxy group, which can enhance its solubility and bioavailability. Additionally, the naphthalene ring provides a rigid structure that can improve the compound’s stability and binding affinity to molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H23NO4S |
|---|---|
Peso molecular |
337.434 |
Nombre IUPAC |
N-(1-hydroxybutan-2-yl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO4S/c1-3-11-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)18-13(4-2)12-19/h5-10,13,18-19H,3-4,11-12H2,1-2H3 |
Clave InChI |
QKHXZMYAHAZEKP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/new.no-structure.jpg)







